D-Ornithine, 2-methyl-
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Overview
Description
D-Ornithine, 2-methyl-: is a derivative of the amino acid ornithine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but plays a significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ornithine, 2-methyl- typically involves the methylation of ornithine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the desired position on the ornithine molecule .
Industrial Production Methods: Industrial production of D-Ornithine, 2-methyl- often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: D-Ornithine, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group of D-Ornithine, 2-methyl- is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: D-Ornithine, 2-methyl- is used in the synthesis of various chemical compounds and as a building block in organic chemistry .
Biology: In biological research, D-Ornithine, 2-methyl- is studied for its role in the urea cycle and its potential effects on cellular metabolism .
Medicine: This compound has potential therapeutic applications, particularly in the treatment of conditions related to the urea cycle and as a precursor for the synthesis of pharmaceuticals .
Industry: In the industrial sector, D-Ornithine, 2-methyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
D-Ornithine, 2-methyl- exerts its effects primarily through its involvement in the urea cycle. It acts as a precursor for the synthesis of polyamines such as putrescine and spermine, which are essential for cell growth and differentiation. The compound interacts with enzymes such as ornithine decarboxylase, facilitating the conversion of ornithine to other biologically active molecules .
Comparison with Similar Compounds
L-Ornithine: A naturally occurring amino acid involved in the urea cycle.
D,L-α-Difluoromethylornithine: An inhibitor of ornithine decarboxylase with antiviral and anticancer properties.
3-Methylornithine: Another derivative of ornithine with distinct biochemical properties.
Uniqueness: D-Ornithine, 2-methyl- is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where other ornithine derivatives may not be as effective .
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-2,5-diamino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
LNDPCYHWPSQBCA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@](CCCN)(C(=O)O)N |
Canonical SMILES |
CC(CCCN)(C(=O)O)N |
Origin of Product |
United States |
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